molecular formula C28H24N4O2S B2576622 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-40-5

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2576622
CAS No.: 536705-40-5
M. Wt: 480.59
InChI Key: PEMLXCSDTWMNFE-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that features multiple functional groups, including an indole ring, a sulfanyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Ring: Starting with a precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Pyrimidoindole Core: This step may involve a cyclization reaction, where the indole derivative reacts with a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in studying biological pathways and mechanisms.

Industry

    Material Science: Potential use in the development of novel materials with unique properties.

    Chemical Sensors: Application in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan or serotonin.

    Pyrimidoindole Compounds: Other compounds with a pyrimidoindole core, which may have similar biological activities.

Uniqueness

The uniqueness of “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S/c1-17-13-18(2)15-20(14-17)32-27(34)26-25(21-8-4-5-9-22(21)29-26)30-28(32)35-16-24(33)31-12-11-19-7-3-6-10-23(19)31/h3-10,13-15,29H,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMLXCSDTWMNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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